molecular formula C21H21N3O5 B2937076 N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide CAS No. 898439-58-2

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide

Cat. No.: B2937076
CAS No.: 898439-58-2
M. Wt: 395.415
InChI Key: BOOWIMGIEKPJKA-UHFFFAOYSA-N
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Description

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a high-purity chemical compound offered for research purposes. This molecule features a hybrid structure combining a 1,2,3,4-tetrahydroquinoline scaffold with a 1,3-benzodioxole group, linked by an ethanediamide spacer. Such a structure is of significant interest in medicinal chemistry and drug discovery research. The tetrahydroquinoline core is a privileged structure in pharmacology, known for its presence in compounds with a wide range of biological activities . The 1,3-benzodioxole moiety is another common pharmacophore that can influence a compound's bioavailability and binding affinity. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical screening assays. It is particularly valuable for probing biological pathways involving enzymes or receptors that interact with these specific chemical frameworks. The compound is provided with comprehensive analytical data, including HPLC purity confirmation and mass spectrometry characterization, to ensure reliability in experimental settings. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety assessments before use.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13(25)24-8-2-3-15-5-6-16(10-17(15)24)23-21(27)20(26)22-11-14-4-7-18-19(9-14)29-12-28-18/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOWIMGIEKPJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with a benzodioxole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of Grignard reagents, followed by dehydration and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols.

    Substitution: Common in modifying the benzodioxole or tetrahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell survival. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Tetrahydroquinoline and Benzodioxol Moieties

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)

  • Key Features: Tetrahydroquinoline substituent: 1-methyl at the 6-position. Benzodioxol group: 5-position.
  • Activity : Demonstrated falcipain-2 inhibition, a protease critical for Plasmodium falciparum survival .
  • Structural Differences vs. Target Compound: QOD has a methyl group at the tetrahydroquinoline 1-position (vs. acetyl in the target). Substituent position on tetrahydroquinoline: 6-yl (QOD) vs. 7-yl (target).
N'-(3-Acetamidophenyl)-N-[2-(1-Methyl-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS 922039-50-7)

Compound : CAS 922039-50-7 ()

  • Key Features: Tetrahydroquinoline substituent: 1-methyl at the 6-position. Additional groups: 4-methylpiperazinyl and 3-acetamidophenyl.
  • Molecular Weight : 492.6 g/mol.
  • Structural Differences vs. Target Compound :
    • Piperazine and acetamidophenyl substituents introduce polar interactions absent in the target compound.
    • Benzodioxol group is replaced with a phenylacetamide.
  • Implications : The piperazine moiety may enhance solubility or receptor selectivity, while the absence of benzodioxol could reduce metabolic stability .

Ethanediamide Derivatives with Varied Substituents

N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)piperazinyl]ethyl}-N’-(tetrahydrofuranmethyl)ethanediamide ()
  • Key Features :
    • Benzodioxol (5-position) and fluorophenyl-piperazine substituents.
    • Molecular Weight: 498.55 g/mol.
  • Activity: Not explicitly stated, but fluorophenyl-piperazine groups are common in CNS-targeting drugs.
  • Structural Differences vs. Target Compound: Tetrahydrofuranmethyl group instead of tetrahydroquinoline. Fluorophenyl-piperazine may enhance blood-brain barrier penetration.
N-Benzyl-2-(1-Substituted-Tetrahydroisoquinolin-2-yl)acetamides ()
  • Key Features: Series of tetrahydroisoquinoline derivatives with alkyl/aryl substitutions. Example: Compound 30 (1-ethyl substitution, 76% yield) vs. Compound 31 (1-propyl, 15% yield).
  • Implications : Bulky substituents (e.g., propyl) reduce synthetic yields, suggesting steric hindrance during synthesis. The target compound’s acetyl group may similarly impact reaction efficiency .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Features
Target Compound Ethanediamide 1-Acetyl-THQ (7-yl), Benzodioxol-methyl ~460 (estimated) Hypothetical enzyme inhibition
QOD () Ethanediamide 1-Methyl-THQ (6-yl), Benzodioxol ~430 (estimated) Falcipain-2 inhibition
CAS 922039-50-7 () Ethanediamide 1-Methyl-THQ (6-yl), 4-Methylpiperazinyl 492.6 Unreported
N-{2-Benzodioxol...} () Ethanediamide Fluorophenyl-piperazine, Tetrahydrofuran 498.55 Potential CNS activity
N-Benzyl-2-(1-Ethyl-THIQ-2-yl)acetamide () Acetamide 1-Ethyl-THIQ, Benzyl ~400 (estimated) High synthetic yield (76%)

Biological Activity

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following features:

PropertyValue
Molecular Formula C20H22N2O4
Molecular Weight 354.4 g/mol
LogP 2.825
Polar Surface Area 54.556 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

The structure includes a tetrahydroquinoline core linked to a benzodioxole moiety, which is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This can be achieved via the Povarov reaction involving an aniline derivative and an aldehyde.
  • Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride.
  • Coupling with Benzodioxole : The benzodioxole moiety is introduced through a coupling reaction with appropriate reagents such as DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that related tetrahydroquinoline derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and others .

The mechanism of action appears to involve modulation of key signaling pathways associated with cell survival and apoptosis. Specifically:

  • Targeting Kinases and Receptors : The compound may interact with kinases involved in signal transduction pathways like the PI3K/AKT pathway.
  • Inducing Apoptosis : It may influence genes regulating apoptosis, thereby promoting cancer cell death.

Other Biological Activities

In addition to anticancer effects, there is emerging evidence that this compound may possess:

  • Antimicrobial Activity : Some derivatives have shown potential against various bacterial strains.
  • Neuroprotective Effects : Compounds in this class are being investigated for their ability to protect neuronal cells from oxidative stress.

Case Studies

A notable study explored the structure-activity relationship (SAR) of related compounds where specific modifications led to enhanced biological activity against cancer cell lines . Another research effort highlighted the efficacy of similar compounds in modulating enzyme activity relevant to neurological disorders .

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